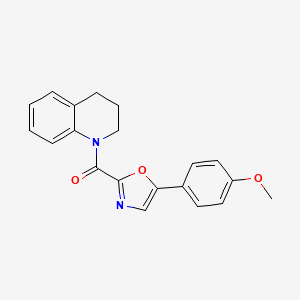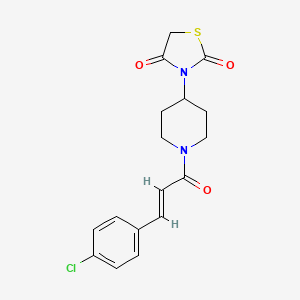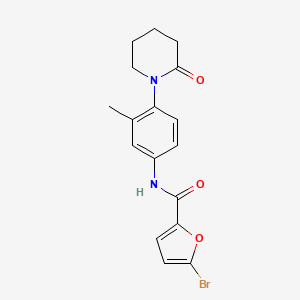
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone, commonly known as DMOM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DMOM is a heterocyclic compound that contains both a quinoline and an oxazole ring system. The compound has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Research has delved into the synthesis of related heterocyclic compounds, exploring methodologies for creating complex molecular structures with potential pharmacological properties. For example, the study of oxidative ring-contraction of benzazepines to quinoline derivatives highlights synthetic routes that could be relevant for the synthesis of the mentioned compound, emphasizing the versatility of such molecules for further chemical transformations (Karimi et al., 2015).
Antioxidant Properties
- Derivatives of dihydroxyphenyl compounds have been studied for their antioxidant activities, indicating the potential of phenolic compounds in offering cellular protection against oxidative stress. This suggests that structurally related compounds might also be explored for their antioxidant capacities and their ability to scavenge free radicals (Çetinkaya et al., 2012).
Biological Applications
- The synthesis and study of benzylisoquinoline alkaloids from natural sources have been pursued, with new compounds being characterized for their structural and potentially therapeutic properties. This highlights the ongoing interest in quinoline and isoquinoline derivatives for their bioactive potential, including antimicrobial, anticancer, and anti-inflammatory activities (Pudjiastuti et al., 2010).
Fluorescent Labeling and Sensing
- Novel fluorophores based on quinolone structures have been developed for biomedical analysis, demonstrating strong fluorescence and stability in various pH ranges. Such studies suggest the utility of quinoline derivatives in the development of fluorescent labeling agents and probes for biological and chemical sensing applications (Hirano et al., 2004).
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-16-10-8-15(9-11-16)18-13-21-19(25-18)20(23)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRMLKKYZDGQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)
![1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2356491.png)


![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)



![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)

![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)
![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)